molecular formula C14H18BrNO2 B215886 4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether

4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether

Cat. No.: B215886
M. Wt: 312.2 g/mol
InChI Key: RMWWTAINAGOALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether: is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a piperidin-1-yl group attached to a methanone moiety on a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-ethoxybenzaldehyde and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

Scientific Research Applications

4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-2-(1-piperidinylcarbonyl)phenyl ethyl ether: can be compared with other similar compounds, such as:

    (5-Bromo-2-chloro-4-ethoxyphenyl)(piperidin-1-yl)methanone: This compound has a chlorine atom at the 4th position instead of an ethoxy group.

    (3-Bromo-5-(difluoromethyl)-2-ethoxyphenyl)(piperidin-1-yl)methanone: This compound contains a difluoromethyl group at the 5th position instead of a bromine atom.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.2 g/mol

IUPAC Name

(5-bromo-2-ethoxyphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H18BrNO2/c1-2-18-13-7-6-11(15)10-12(13)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3

InChI Key

RMWWTAINAGOALC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2

Origin of Product

United States

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